2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid
2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid
Brand Name:
Vulcanchem
CAS No.:
157921-79-4
VCID:
VC21116606
InChI:
InChI=1S/C16H14N2O4S/c19-14(10-22-11-6-2-1-3-7-11)18-16(23)17-13-9-5-4-8-12(13)15(20)21/h1-9H,10H2,(H,20,21)(H2,17,18,19,23)
SMILES:
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Molecular Formula:
C16H14N2O4S
Molecular Weight:
330.4 g/mol
2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid
CAS No.: 157921-79-4
Cat. No.: VC21116606
Molecular Formula: C16H14N2O4S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157921-79-4 |
|---|---|
| Molecular Formula | C16H14N2O4S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid |
| Standard InChI | InChI=1S/C16H14N2O4S/c19-14(10-22-11-6-2-1-3-7-11)18-16(23)17-13-9-5-4-8-12(13)15(20)21/h1-9H,10H2,(H,20,21)(H2,17,18,19,23) |
| Standard InChI Key | YRCDLBWYFVQHKY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator